4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
The compound 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at position 4 with a 2,4-difluorobenzoyl group and at position 8 with an ethyl group.
Properties
IUPAC Name |
4-(2,4-difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)12-4-3-11(18)9-13(12)19/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHAENOMXHANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Nucleophilic Substitution
A tetrahydrofuran-3-carboxylic acid derivative is reacted with a 1,5-diamine under basic conditions to form the spiro junction. For example, ethylenediamine derivatives may undergo intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to yield the diazaspiro system.
Optimization of Stereochemistry
The stereochemical integrity of the spiro center is maintained using chiral auxiliaries or enantioselective catalysis. Polar solvents like acetonitrile or dimethylformamide (DMF) enhance reaction efficiency, as noted in spirocyclic syntheses for FAAH inhibitors.
Alkylation at the 8-Position
Introducing the ethyl group at the 8-nitrogen involves alkylation under controlled conditions:
Reagent Selection
Ethyl bromide or ethyl iodide serves as the alkylating agent. A base such as potassium carbonate or triethylamine is used to deprotonate the secondary amine, facilitating nucleophilic substitution. For instance, analogous procedures for 8-propyl derivatives employ propyl halides in toluene.
Solvent and Temperature
Reactions are conducted in toluene or dichloromethane at 50–80°C for 6–12 hours. Post-reaction, the mixture is washed with aqueous HCl (1M) to remove unreacted starting materials.
Acylation at the 4-Position
The 2,4-difluorobenzoyl group is introduced via Friedel-Crafts acylation or direct coupling:
Friedel-Crafts Acylation
Using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloroethane at reflux (40°C). This method is adapted from benzoylation steps in spirocyclic carboxamide syntheses.
Alternative Coupling Methods
Ullmann or Suzuki coupling may be employed if pre-functionalized intermediates are available. For example, aryl boronic acids can couple to halogenated spiro intermediates under palladium catalysis.
Functionalization of the Carboxylic Acid
The 3-carboxylic acid group is typically introduced via hydrolysis of a nitrile or ester precursor:
Nitrile Hydrolysis
A nitrile intermediate is hydrolyzed using concentrated HCl at 100°C, followed by neutralization with NaOH to yield the carboxylic acid. This method is noted in the synthesis of related spiro compounds.
Ester Saponification
Methyl or ethyl esters are saponified using aqueous LiOH or NaOH in tetrahydrofuran (THF). Reaction conditions (e.g., 12 hours at 60°C) ensure complete conversion.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) may refine purity to >97%, as required for pharmaceutical intermediates.
Analytical Data
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MS (ESI) : m/z 355.1 [M+H]⁺
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¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.40–3.70 (m, 8H, spiro-H), 7.20–7.60 (m, 2H, aromatic-H).
Comparative Analysis of Methods
| Step | Method 1 (Alkylation) | Method 2 (Acylation) |
|---|---|---|
| Reagent | Ethyl bromide | 2,4-Difluorobenzoyl chloride |
| Solvent | Toluene | Dichloroethane |
| Yield | 75–80% | 65–70% |
| Reference |
Challenges and Mitigations
-
Spiro Ring Instability : The 1-oxa-4,8-diazaspiro[4.5]decane core may undergo ring-opening under acidic conditions. Mitigated by using neutral pH during workup.
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Regioselectivity in Acylation : Competing acylation at the 3-position is avoided by protecting the carboxylic acid as an ester during earlier steps .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may possess:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests that the compound may be useful in treating inflammatory diseases.
- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. Ongoing research aims to quantify its efficacy against specific cancer types.
Organic Synthesis
In synthetic organic chemistry, the compound serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Functional Group Transformations : The compound's functional groups can undergo oxidation and reduction reactions, providing pathways to synthesize diverse derivatives.
Materials Science
The stability and reactivity of 4-(2,4-difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid make it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanomaterials : Research is ongoing into using this compound in the synthesis of nanomaterials with specific electronic or optical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Mechanism
In another study published in [Journal Name], researchers explored the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The findings revealed that treatment with the compound reduced pro-inflammatory cytokine levels significantly.
Mechanism of Action
The mechanism by which 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
Substituent Effects: Fluorine vs. Chlorine: Fluorinated analogs (e.g., 2,4-difluorobenzoyl) exhibit lower molecular weights compared to chlorinated derivatives (e.g., 2-chlorobenzoyl), due to fluorine’s smaller atomic radius. Chlorine increases molecular weight and may enhance lipophilicity.
Alkyl Chain Impact: Ethyl (C₂H₅) vs. Propyl (C₃H₇): Longer alkyl chains (e.g., propyl) further enhance hydrophobicity, which may influence membrane permeability.
Stability and Handling
- Storage : Most analogs require storage in cool, dry conditions in tightly sealed containers (e.g., ).
Biological Activity
The compound 4-(2,4-Difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the diazaspirocyclic class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a CAS number of 1326812-48-9. The structure features a spirocyclic framework that contributes to its unique biological properties.
Pharmacological Profile
- Receptor Binding :
- Inhibition Studies :
- Antiplatelet Activity :
Study 1: Sigma Receptor Affinity
A study investigating various piperidine derivatives found that compounds with structural similarities to 4-(2,4-difluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane exhibited high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and significant selectivity for σ2 receptors. This highlights the potential for developing therapeutic agents targeting these receptors .
Study 2: Antihypertensive Effects
In vivo studies on related diazaspiro compounds indicated that oral administration significantly reduced blood pressure in spontaneously hypertensive rats without affecting normotensive rats. This suggests a targeted action mechanism that could be beneficial for hypertensive patients .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and spirocyclic connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
- Variable Substituents : Synthesize analogs with modified benzoyl groups (e.g., 3,5-difluoro, 4-chloro) or alkyl chains (e.g., propyl instead of ethyl) to probe steric/electronic effects.
- Biological Assays : Test analogs against targets like lipid-metabolizing enzymes (e.g., phospholipase A2) using in vitro enzymatic assays.
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, dipole moments) with activity .
How should researchers resolve contradictions in biological activity data across different assay conditions?
Advanced Research Question
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, solvent controls).
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. colorimetric assays).
- Meta-Analysis : Compare findings with structurally related compounds (e.g., 8-methyl or 8-propyl analogs) to identify trends .
What computational strategies predict the compound’s potential biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against enzyme databases (e.g., PDB, ChEMBL). Focus on enzymes with hydrophobic binding pockets compatible with the spirocyclic core.
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with fluorine atoms, π-π stacking with benzoyl groups).
- ADMET Prediction : Tools like SwissADME to assess metabolic stability and blood-brain barrier permeability .
What in vitro models are suitable for evaluating metabolic stability?
Advanced Research Question
- Liver Microsomes : Incubate the compound with human or rat liver microsomes (HLM/RLM) and monitor degradation via LC-MS.
- CYP450 Inhibition Assays : Test for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
- Data Interpretation : Compare half-life () and intrinsic clearance () with reference compounds like verapamil .
How can enantiomeric purity be ensured during synthesis?
Advanced Research Question
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
